![molecular formula C24H43NO2 B14202749 4-[(Hexadecylamino)methyl]-2-methoxyphenol CAS No. 918298-08-5](/img/structure/B14202749.png)
4-[(Hexadecylamino)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Hexadecylamino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C24H43NO2 It is characterized by the presence of a phenolic group substituted with a hexadecylamino group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with hexadecylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methoxyphenol and hexadecylamine.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 60-80°C) and stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Hexadecylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
4-[(Hexadecylamino)methyl]-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Hexadecylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the hexadecylamino group can interact with biological membranes, potentially altering their properties. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Hexadecylamino)methyl]phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-4-[(hexadecylamino)methyl]phenol: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
4-[(Hexadecylamino)methyl]-2-methoxyphenol is unique due to the presence of both the hexadecylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
918298-08-5 |
|---|---|
Formule moléculaire |
C24H43NO2 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
4-[(hexadecylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-21-22-17-18-23(26)24(20-22)27-2/h17-18,20,25-26H,3-16,19,21H2,1-2H3 |
Clé InChI |
HDNAKUKURGFVFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
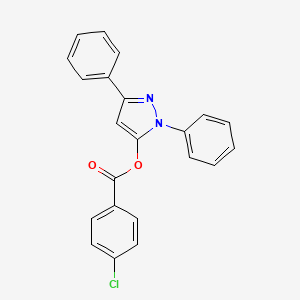
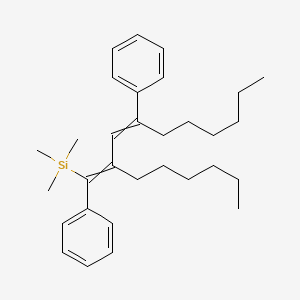
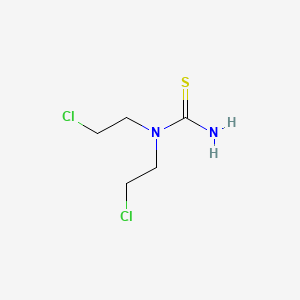
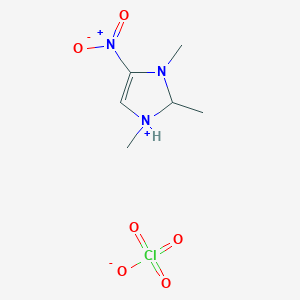
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
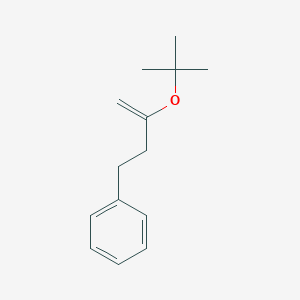
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

